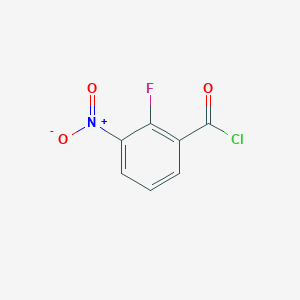

2-Fluoro-3-nitrobenzoyl chloride

Overview

Description

2-Fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.55 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-nitrobenzoyl chloride can be synthesized from 2-fluoro-3-nitrobenzoic acid. The preparation involves dissolving 2-fluoro-3-nitrobenzoic acid in anhydrous dichloromethane and cooling the solution to 0°C. Thionyl chloride is then added dropwise to the solution while stirring. The reaction mixture is allowed to warm up to room temperature and stirred for six hours .

Industrial Production Methods

The industrial production of 2-fluoro-3-nitrobenzoic acid, a precursor to this compound, involves fluoro ortho lithiation, dry ice carbonyl insertion reaction, and acidic hydrolysis of 2-fluoronitrobenzene using lithium diisopropylamide or tert-butyl lithium at low temperature . This method is advantageous due to its mild reaction conditions, good selectivity, high yield, and suitability for large-scale preparation.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.

Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products Formed

Substitution Reactions: Substituted benzoyl derivatives.

Reduction Reactions: 2-Fluoro-3-aminobenzoyl chloride.

Oxidation Reactions: Oxidized derivatives of the benzoyl chloride.

Scientific Research Applications

2-Fluoro-3-nitrobenzoyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the preparation of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as a building block in the synthesis of drugs and diagnostic agents.

Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-fluoro-3-nitrobenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

3-Nitrobenzoyl chloride: Similar structure but lacks the fluorine atom.

2-Chloro-3-nitrobenzoyl chloride: Similar structure but has a chlorine atom instead of a fluorine atom.

4-Nitrobenzoyl chloride: Similar structure but the nitro group is at the fourth position.

Uniqueness

2-Fluoro-3-nitrobenzoyl chloride is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. The fluorine atom increases the compound’s stability and lipophilicity, while the nitro group enhances its reactivity as an electrophile .

Biological Activity

2-Fluoro-3-nitrobenzoyl chloride is an acyl chloride compound characterized by the presence of a fluorine atom and a nitro group attached to the benzoyl structure. This unique configuration enhances its reactivity, making it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Despite limited direct studies on its biological activity, compounds with similar structures have demonstrated significant biological properties.

- Molecular Formula : C7H4ClFNO3

- Molecular Weight : 195.56 g/mol

- Physical State : Yellow liquid

- Synthesis : Typically synthesized through the reaction of 2-fluoro-3-nitrobenzoic acid with thionyl chloride under controlled conditions, resulting in high yields (up to 86%) .

Biological Activity Overview

While specific biological activity data for this compound is sparse, its structural characteristics suggest potential interactions with biological systems. The presence of the nitro group indicates possible reactivity with biological targets, which could be explored further for therapeutic applications.

Potential Biological Activities

- Antibacterial Activity : Similar compounds have been reported to exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives of nitrobenzoyl chlorides have shown promising results against strains like Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Compounds with related structures have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These activities are crucial for developing treatments for conditions like diabetes and Alzheimer's disease .

- Antioxidant Properties : The antioxidant potential of structurally similar compounds has been documented, suggesting that this compound may also possess this property, contributing to its therapeutic profile .

Comparative Analysis of Similar Compounds

The following table summarizes some compounds structurally related to this compound and their respective biological activities:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains both fluorine and nitro groups | Potential antibacterial and enzyme inhibition |

| 4-Nitrobenzoyl Chloride | Lacks fluorine; used primarily for simpler reactions | Moderate antibacterial activity |

| 3-Nitrobenzoyl Chloride | Similar structure but less reactive | Limited biological activity |

| 2-Bromo-6-fluoro-3-nitrobenzoyl Chloride | Contains bromine; different electronic properties | Varying antibacterial efficacy |

Case Studies and Research Findings

- Antibacterial Studies : A study evaluating a series of nitro-containing compounds found that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL .

- Enzyme Inhibition Evaluation : Research indicated that compounds similar to this compound were effective in inhibiting enzymes relevant to metabolic disorders. For instance, one derivative showed potent inhibition against α-glucosidase, which is critical for glucose metabolism .

- Toxicological Assessments : Toxicity studies on related compounds revealed no adverse effects on hematological parameters or liver histology in animal models, suggesting a favorable safety profile for further development .

Properties

IUPAC Name |

2-fluoro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-2-1-3-5(6(4)9)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUCCWUWJBJSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.